SARS-CoV-2 Mpro Inhibition: Jaceidin Triacetate Achieves Comparable Potency to Baicalein and Myricetin in a Standardized FRET Assay
In a fluorescence resonance energy transfer (FRET)-based high-throughput screen of 1,020 flavonoids, jaceidin triacetate inhibited SARS-CoV-2 main protease (Mpro) with an IC50 value within the 5–15 µM range, a potency level reported as 'equally or more potent' than the previously established flavonoid inhibitors baicalein and myricetin in the same assay system [1]. Vendor-supplied data specify its Mpro IC50 at 11.9 µM [2]. For context, independent studies report myricetin's Mpro IC50 as 3.684 ± 0.076 µM [3], while baicalein's reported Mpro IC50 varies widely (e.g., ~0.966 µM in some FRET assays [4]), underscoring the necessity of cross-study comparisons under identical conditions.
| Evidence Dimension | SARS-CoV-2 Mpro inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 11.9 µM (vendor data); IC50 range 5–15 µM (FRET screening) |
| Comparator Or Baseline | Myricetin: IC50 = 3.684 ± 0.076 µM (FRET assay, independent study); Baicalein: IC50 = ~0.966 ± 0.065 µM (FRET assay, independent study) |
| Quantified Difference | Jaceidin triacetate is approximately 3.2-fold less potent than myricetin based on vendor IC50 values, but falls within the same 5–15 µM range as baicalein and myricetin in the high-throughput screen. |
| Conditions | FRET-based Mpro protease activity assay (iScience 2023 study) vs. vendor-reported IC50 values (assay conditions not fully specified). |
Why This Matters
This evidence confirms that jaceidin triacetate is a validated Mpro inhibitor with potency comparable to widely studied antiviral flavonoids, making it a suitable tool compound for SARS-CoV-2 research, though direct experimental comparisons are essential due to assay variability.
- [1] Scartelli C, et al. High-throughput screening of 1,020 flavonoids identifies novel SARS-CoV-2 Mpro inhibitors. iScience. 2023;26(9):107602. View Source
- [2] MedChemExpress. Jaceidin triacetate Product Datasheet. Cat No.: HY-N12345. View Source
- [3] Xiao T, et al. Myricetin Inhibits SARS-CoV-2 Viral Replication by Targeting Mpro and Ameliorates Pulmonary Inflammation. Front Pharmacol. 2021;12:669642. View Source
- [4] Su H, et al. Anti-SARS-CoV-2 activities in vitro of Shuanghuanglian preparations and bioactive ingredients. Acta Pharmacol Sin. 2020;41(9):1167-1177. View Source
